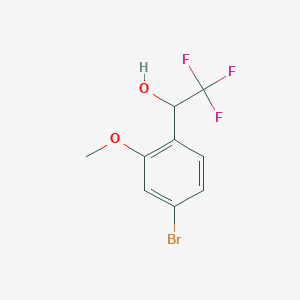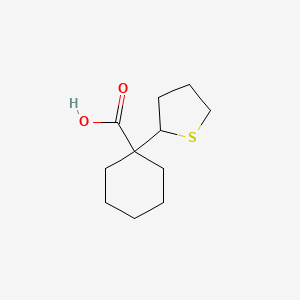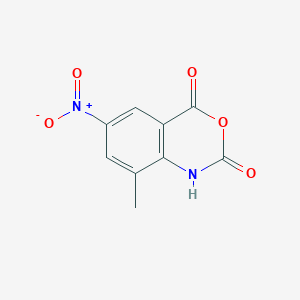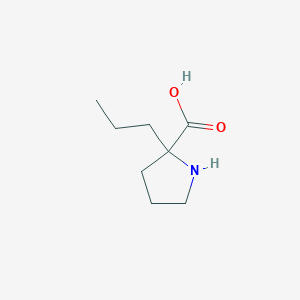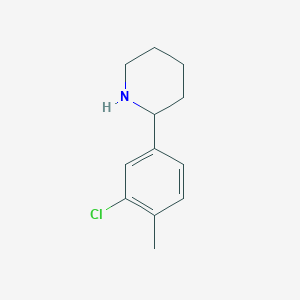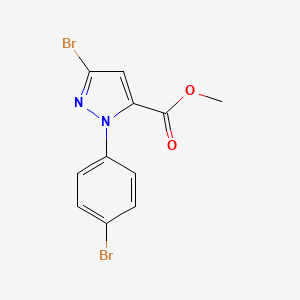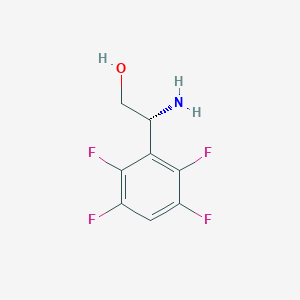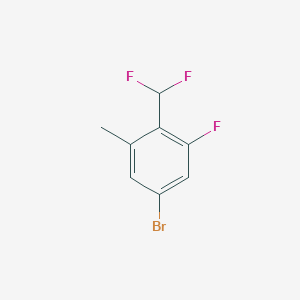
1-(2,4,6-Trimethoxyphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4,6-Trimethoxyphenyl)prop-2-en-1-one is a chalcone derivative, a class of organic compounds known for their diverse biological activities Chalcones are characterized by the presence of an α,β-unsaturated carbonyl system, which is responsible for their reactivity and biological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2,4,6-Trimethoxyphenyl)prop-2-en-1-one can be synthesized using the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base. For this compound, 2,4,6-trimethoxybenzaldehyde and acetophenone are typically used as starting materials. The reaction is carried out in a basic medium, such as sodium hydroxide or potassium hydroxide, and the product is obtained after purification .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Claisen-Schmidt condensation is a scalable and efficient method that can be adapted for large-scale synthesis. The reaction conditions can be optimized to increase yield and purity, making it suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,4,6-Trimethoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions on the aromatic ring.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated ketones or alcohols. Substitution reactions can lead to a variety of substituted chalcone derivatives .
Aplicaciones Científicas De Investigación
1-(2,4,6-Trimethoxyphenyl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound exhibits various biological activities, including anti-inflammatory, antinociceptive, and hypoglycemic effects.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 1-(2,4,6-Trimethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit the production of nitric oxide (NO) in certain cell lines, which is associated with its anti-inflammatory effects. Molecular docking studies have indicated that the compound has a high affinity for enzymes such as COX-1 and COX-2, which are involved in the inflammatory response . Additionally, it interacts with the TRPA1 channel, contributing to its antinociceptive effects.
Comparación Con Compuestos Similares
1-(2,4,6-Trimethoxyphenyl)prop-2-en-1-one can be compared with other chalcone derivatives, such as:
(E)-1-(2,4,6-Trimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: This compound has similar structural features but with an additional methoxy group on the aromatic ring, which can influence its reactivity and biological activity.
(E)-1-(2-Hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one: This derivative has a hydroxyl group and a thiophene ring, which can enhance its biological activity and specificity.
The uniqueness of this compound lies in its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
63408-06-0 |
|---|---|
Fórmula molecular |
C12H14O4 |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C12H14O4/c1-5-9(13)12-10(15-3)6-8(14-2)7-11(12)16-4/h5-7H,1H2,2-4H3 |
Clave InChI |
VPCXMOLXUCDJNT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1)OC)C(=O)C=C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


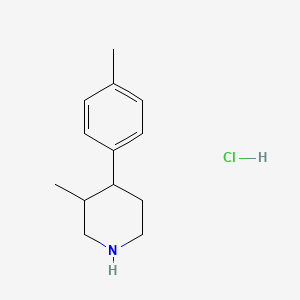
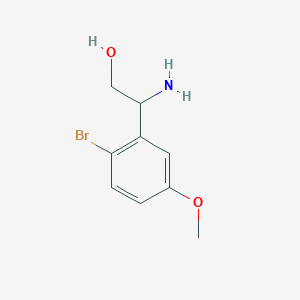
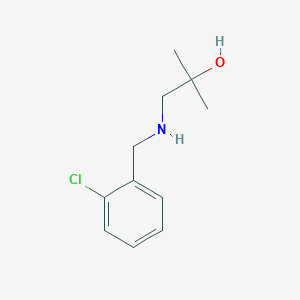
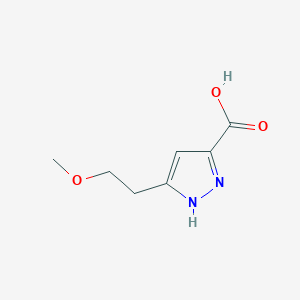
![2-bromo-4H,5H,6H-cyclopenta[b]thiophene](/img/structure/B13609897.png)
